2-(二甲基氨基)乙基苯甲酸酯

概述

描述

Synthesis Analysis

The synthesis of 2-(Dimethylamino)ethyl benzoate involves the use of p-(Dimethylamino)benzaldehyde as a raw material. Optimal synthesis conditions have been identified, including a reaction temperature of 83-85°C, using p-toluene sulfonit as the catalyst, resulting in a yield rate of 66.7% (Lu Song-zhu, 2005).

Molecular Structure Analysis

Molecular structure analysis through techniques such as Raman spectroscopy has elucidated the solute-solvent interactions of similar compounds, providing insights into the molecular mechanisms and interactions in condensed phases. This analysis sheds light on the influence of solvent polarity and hydrogen bonding strength on the compound's vibrational frequencies (M. M. Mitambo & G. Loppnow, 1996).

Chemical Reactions and Properties

2-(Dimethylamino)ethyl benzoate participates in various chemical reactions, forming heterocyclic compounds and serving as a versatile reagent in the synthesis of polyfunctional systems. For instance, it reacts with carbocyclic and heterocyclic 1,3-diketones to afford substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and other derivatives, highlighting its role in the synthesis of fused pyranones and other complex heterocyclic systems (Brina Ornik et al., 1990).

科学研究应用

聚合光引发剂

2-(二甲基氨基)乙基苯甲酸酯: 用作光引发剂体系中的胺增效剂。 它与Norrish II型光引发剂结合后会产生活性物质,这对于引发UV和LED固化配方中的聚合过程至关重要 . 该应用在需要光照快速固化的涂料、粘合剂和油墨的开发中意义重大。

牙科材料制造

在牙科材料科学中,该化合物用作与樟脑醌的共引发剂,形成自粘合复合材料 . 这些复合材料用于制造牙科材料中的光敏剂,提高牙科修复材料和粘合剂的质量和耐久性。

抗菌聚合物

2-(二甲基氨基)乙基苯甲酸酯的衍生物聚(2-(二甲基氨基)乙基甲基丙烯酸酯)表现出强烈的抗菌活性 . 该特性被利用于抗菌聚合物的合成,该聚合物可作为医疗器械的表面涂层或直接用作抗菌剂。

药物和基因递送系统

该化合物在药物和基因递送系统的开发中起着重要作用。 使用该化合物设计了负载药物和DNA的双亲嵌段共聚物胶束,以改善癌症治疗 . 药物和遗传物质的共同递送能力为治疗复杂疾病提供了一种协同方法。

纳米技术中的生物偶联

2-(二甲基氨基)乙基苯甲酸酯: 在生物偶联过程中发挥作用,特别是在金纳米粒子/二氧化硅核/壳结构的形成中 . 该应用对于稳定纳米粒子并根据生物技术应用调整其表面特性至关重要。

平面艺术中的光固化配方

该化合物因其在印刷过程中的快速固化特性而被用于平面艺术。 作为光引发剂,它有助于在各种印刷应用中实现所需的固化速度和质量 .

安全和危害

While specific safety and hazard information for 2-(Dimethylamino)ethyl benzoate is not provided in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

作用机制

Target of Action

It is known to be used as a photoinitiator, suggesting that it interacts with light-sensitive molecules .

Mode of Action

As a photoinitiator, 2-(Dimethylamino)ethyl benzoate likely works by absorbing light and undergoing a chemical reaction that produces active species . These active species can then initiate a polymerization process, leading to changes in the physical properties of the material .

Biochemical Pathways

Given its role as a photoinitiator, it may influence pathways related to photochemical reactions and polymerization .

Result of Action

The molecular and cellular effects of 2-(Dimethylamino)ethyl benzoate’s action are likely related to its role as a photoinitiator . By generating active species that initiate polymerization, it can lead to the formation of polymers with various physical properties .

Action Environment

Environmental factors such as light intensity and wavelength can influence the action, efficacy, and stability of 2-(Dimethylamino)ethyl benzoate . For instance, the presence of light is necessary for it to act as a photoinitiator . Additionally, factors like temperature and pH could potentially affect its stability and activity .

生化分析

Biochemical Properties

It is known to have good solubility and can dissolve in water, alcohol, and ether among other organic solvents . This suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific molecular structure and properties of 2-(Dimethylamino)ethyl benzoate.

Molecular Mechanism

It is known to be an inert solvent with excellent stability and chemical inertness This suggests that it might not directly interact with biomolecules or cause changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be a stable compound with a boiling point of 155-159°C at 20mm Hg and a density of 1.014 g/mL at 25°C . This suggests that it may have good stability over time in laboratory settings.

Transport and Distribution

Given its solubility in various organic solvents , it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation.

属性

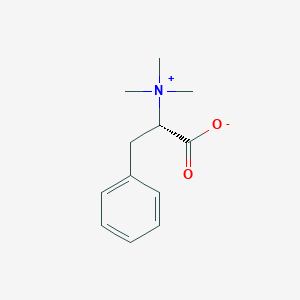

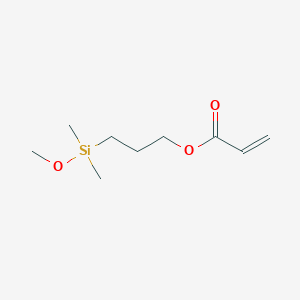

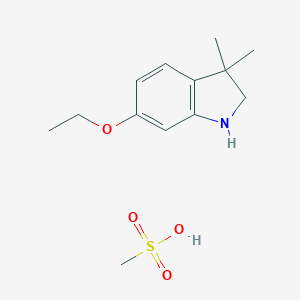

IUPAC Name |

2-(dimethylamino)ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)8-9-14-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSGODDTWRXQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062251 | |

| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2208-05-1 | |

| Record name | 2-Dimethylaminoethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the photochemical behavior of 2-(dimethylamino)ethyl benzoates?

A1: While the abstract provides no details, the title "Photoelimination in 2-(Dimethylamino)ethyl benzoates" [] suggests these compounds undergo a chemical reaction upon exposure to light, specifically a reaction where a molecule is fragmented by light, leading to the elimination of a specific part of the molecule. Further investigation into the full text of the research paper is needed to understand the exact nature of this photoelimination process and the products formed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。